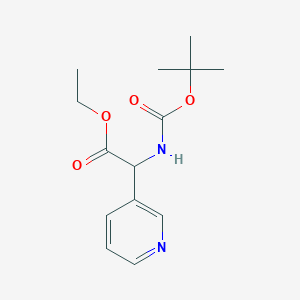

Ethyl 2-((tert-butoxycarbonyl)amino)-2-(pyridin-3-yl)acetate

Description

Ethyl 2-((tert-butoxycarbonyl)amino)-2-(pyridin-3-yl)acetate (CAS 273222-01-8) is a Boc-protected amino acid derivative featuring a pyridin-3-yl substituent and an ethyl ester group. It serves as a critical intermediate in organic synthesis, particularly in peptide nucleic acid (PNA) backbone assembly and medicinal chemistry . The tert-butoxycarbonyl (Boc) group enhances stability during synthetic procedures, while the pyridine ring contributes to π-π stacking interactions in supramolecular applications.

Properties

Molecular Formula |

C14H20N2O4 |

|---|---|

Molecular Weight |

280.32 g/mol |

IUPAC Name |

ethyl 2-[(2-methylpropan-2-yl)oxycarbonylamino]-2-pyridin-3-ylacetate |

InChI |

InChI=1S/C14H20N2O4/c1-5-19-12(17)11(10-7-6-8-15-9-10)16-13(18)20-14(2,3)4/h6-9,11H,5H2,1-4H3,(H,16,18) |

InChI Key |

VHBFGPXTGYELDR-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C(C1=CN=CC=C1)NC(=O)OC(C)(C)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-((tert-butoxycarbonyl)amino)-2-(pyridin-3-yl)acetate typically involves the following steps:

Formation of the Pyridine Derivative: The starting material, pyridine-3-carboxylic acid, is converted to its corresponding acid chloride using thionyl chloride (SOCl₂).

Esterification: The acid chloride is then reacted with ethanol in the presence of a base such as triethylamine to form the ethyl ester.

Protection of the Amine Group: The amine group is protected using tert-butoxycarbonyl (Boc) anhydride in the presence of a base like sodium bicarbonate to yield the final product.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. Continuous flow reactors and automated synthesis platforms might be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-((tert-butoxycarbonyl)amino)-2-(pyridin-3-yl)acetate can undergo various chemical reactions, including:

Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.

Deprotection: The Boc group can be removed under acidic conditions to yield the free amine.

Substitution: The pyridine ring can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

Hydrolysis: Acidic or basic conditions (e.g., HCl or NaOH) are used.

Deprotection: Trifluoroacetic acid (TFA) is commonly used for Boc deprotection.

Substitution: Reagents like halogens, nitrating agents, or organometallics can be used for substitution reactions on the pyridine ring.

Major Products Formed

Hydrolysis: Ethyl 2-amino-2-(pyridin-3-yl)acetate.

Deprotection: 2-Amino-2-(pyridin-3-yl)acetic acid.

Substitution: Various substituted pyridine derivatives.

Scientific Research Applications

Ethyl 2-((tert-butoxycarbonyl)amino)-2-(pyridin-3-yl)acetate has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex molecules.

Biology: Studied for its potential interactions with biological targets.

Medicine: Investigated for its potential as a precursor in drug development.

Industry: Utilized in the production of fine chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of Ethyl 2-((tert-butoxycarbonyl)amino)-2-(pyridin-3-yl)acetate depends on its specific application. In medicinal chemistry, it may act as a prodrug, where the Boc group is removed in vivo to release the active amine. The pyridine ring can interact with various enzymes or receptors, influencing biological pathways.

Comparison with Similar Compounds

Positional Isomers: Pyridin-3-yl vs. Pyridin-2-yl Derivatives

- Ethyl 2-((tert-butoxycarbonyl)amino)-2-(pyridin-2-yl)acetate (CAS 313490-90-3, QV-5398): Structural Difference: The pyridine ring is substituted at the 2-position instead of the 3-position. Impact: Altered electronic and steric properties influence reactivity. For example, the 2-pyridyl group may exhibit weaker hydrogen-bonding capacity compared to the 3-pyridyl isomer due to differences in nitrogen lone pair orientation . Applications: Less commonly used in PNA synthesis but relevant in metal coordination chemistry.

Variation in Boc Protection

- Methyl 2-(Di(tert-butoxycarbonyl)amino)-3-(5-hydroxypyridin-2-yl)propanoate (ESI, Chemical Science): Structural Difference: Contains a di-Boc-protected amino group and a hydroxypyridin-2-yl moiety. Impact: Enhanced steric hindrance from dual Boc groups reduces nucleophilic susceptibility. The hydroxyl group on pyridine introduces polarity, improving aqueous solubility . Synthetic Yield: Reported 91% yield under photoredox conditions, suggesting efficient synthesis compared to mono-Boc analogs .

Heterocyclic Core Modifications

- Ethyl 2-(6-((tert-Butoxycarbonyl)amino)pyridin-2-yl)acetate (Organic Building Blocks): Structural Difference: Pyridin-2-yl core with a Boc-protected amino group at the 6-position. Impact: The 6-Boc-amino group may sterically hinder coupling reactions, reducing utility in peptide synthesis compared to the 3-pyridyl variant .

Functional Group Variations

- Ethyl 2-{(tert-Butoxy)carbonylamino}acetate (CA-5898, Combi-Blocks): Structural Difference: Incorporates a cyanoethyl group adjacent to the Boc-protected amino group.

Data Table: Key Properties of Selected Compounds

Research Findings and Implications

- Reactivity in PNA Synthesis: The pyridin-3-yl variant is favored in PNA backbone assembly due to optimal spatial alignment for coupling with nucleobases, as evidenced by its use in synthesizing allyl 2-(N-(2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)ethyl)-2-(6-((tert-butoxycarbonyl)amino)pyridin-3-yl)acetamido)acetate .

- Stereoelectronic Effects : Pyridin-2-yl derivatives exhibit reduced solubility in polar solvents compared to pyridin-3-yl analogs, attributed to diminished dipole interactions .

- Deprotection Efficiency: Mono-Boc compounds (e.g., CAS 273222-01-8) undergo smoother acid-mediated deprotection than di-Boc analogs, which require harsher conditions .

Biological Activity

Ethyl 2-((tert-butoxycarbonyl)amino)-2-(pyridin-3-yl)acetate (CAS No. 313490-90-3) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including its synthesis, mechanisms of action, and relevant case studies.

- Molecular Formula : C14H20N2O4

- Molecular Weight : 280.32 g/mol

- IUPAC Name : Ethyl 2-{[(tert-butoxy)carbonyl]amino}-2-(pyridin-3-yl)acetate

Biological Activity Overview

The biological activity of this compound has been primarily evaluated in the context of its antiproliferative effects against various cancer cell lines. The compound exhibits selective cytotoxicity, which is a crucial characteristic for potential therapeutic applications.

Antiproliferative Activity

Research indicates that derivatives of this compound can inhibit the growth of cancer cells effectively. For instance, studies have shown that related compounds with similar structures display IC50 values ranging from 1.1 to 4.7 μM against different cancer cell lines such as L1210 (murine leukemia), CEM (human T-lymphoblastoid leukemia), and HeLa (human cervix carcinoma) cells .

| Compound | Cell Line | IC50 (μM) |

|---|---|---|

| 3a | HeLa | 1.1 |

| 3b | L1210 | 2.8 |

| 3b | CEM | 2.3 |

The selectivity of these compounds was confirmed by their minimal effect on normal human peripheral blood mononuclear cells, where IC50 values exceeded 20 μM, indicating a significant therapeutic window .

The mechanism by which this compound exerts its biological effects involves interactions with tubulin, leading to cell cycle arrest in the G2/M phase and subsequent induction of apoptosis in cancer cells . Molecular docking studies have suggested that the compound binds to the colchicine site on tubulin, inhibiting its polymerization and disrupting microtubule dynamics .

Case Studies

- Anticancer Efficacy : A study evaluating a series of derivatives including this compound demonstrated that modifications at specific positions significantly influenced their antiproliferative activity. The presence of a pyridine moiety was critical for enhancing activity against cancer cell lines .

- Selectivity Towards Cancer Cells : In vitro studies confirmed that while these compounds effectively induced apoptosis in cancer cells, they did not significantly affect normal human cells, underscoring their potential for selective targeting in cancer therapy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.